molecular formula C13H20N2O2 B5754103 N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide

N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide

Cat. No. B5754103
M. Wt: 236.31 g/mol
InChI Key: HESNNBCFODDNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide, also known as DEAB, is a chemical compound that is widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in many physiological and pathological processes. The inhibition of ALDH by DEAB has been shown to have a wide range of applications in various fields of research, including cancer biology, stem cell research, and developmental biology.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide has been extensively used in scientific research due to its ability to inhibit ALDH. ALDH is an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. The inhibition of ALDH by this compound has been shown to have a wide range of applications in various fields of research, including cancer biology, stem cell research, and developmental biology.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide inhibits ALDH by binding to the active site of the enzyme and preventing the conversion of aldehydes to carboxylic acids. This inhibition leads to an accumulation of aldehydes, which can have various effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The inhibition of ALDH by this compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the differentiation of stem cells, and affect the development of various organs during embryogenesis. This compound has also been shown to modulate cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of ALDH, which makes it a valuable tool for studying the role of ALDH in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, this compound also has some limitations for lab experiments. For example, it is a small molecule that can easily diffuse across cell membranes, which can make it difficult to control its concentration and distribution within cells. This compound can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide. One area of focus could be the identification of new targets of this compound, which could lead to the development of new therapeutic strategies for various diseases. Another area of focus could be the development of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Finally, the application of this compound in combination with other drugs or therapies could also be explored to enhance their efficacy and reduce their side effects.
Conclusion:
This compound is a potent inhibitor of ALDH that has been widely used in scientific research. Its inhibition of ALDH has been shown to have a wide range of applications in various fields of research, including cancer biology, stem cell research, and developmental biology. While this compound has several advantages for lab experiments, it also has some limitations that need to be considered. Future research on this compound could lead to the development of new therapeutic strategies for various diseases and the improvement of existing therapies.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide can be synthesized by reacting 4-ethoxybenzoyl chloride with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-17-12-7-5-11(6-8-12)13(16)14-9-10-15(2)3/h5-8H,4,9-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESNNBCFODDNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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